An In-depth Technical Guide to the Chemical Properties of (4-Propyl-4-piperidinyl)methanol
An In-depth Technical Guide to the Chemical Properties of (4-Propyl-4-piperidinyl)methanol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (4-Propyl-4-piperidinyl)methanol. Due to the limited availability of direct literature on this specific compound, this guide establishes a detailed profile of the parent molecule, 4-piperidinemethanol, as a foundational analogue. Through this lens, we will extrapolate and discuss the anticipated impact of the 4-propyl substituent on the molecule's physicochemical properties, reactivity, and potential utility in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering both established data on a core structure and expert-driven insights into its novel derivative.
Introduction: The Piperidine Scaffold and the Novelty of (4-Propyl-4-piperidinyl)methanol
The piperidine ring is a cornerstone structural motif in medicinal chemistry, present in a multitude of pharmaceutical agents.[1][2] Its saturated, heterocyclic structure imparts desirable physicochemical properties such as basicity and lipophilicity, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[1] The 4-substituted piperidine framework, in particular, is a versatile scaffold for introducing functional groups that can interact with biological targets and modulate a compound's overall properties.
Physicochemical Properties: A Comparative Analysis
The introduction of a propyl group at the C4 position is anticipated to alter the physical properties of the parent 4-piperidinemethanol. The following table summarizes the known properties of 4-piperidinemethanol, which serves as our baseline for comparison.
| Property | 4-Piperidinemethanol | Predicted Impact of 4-Propyl Group |
| Molecular Formula | C₆H₁₃NO | C₉H₁₉NO |
| Molecular Weight | 115.17 g/mol [3][4] | 157.26 g/mol |
| Appearance | White to off-white crystalline solid or viscous liquid[5][6] | Likely a waxy solid or viscous liquid |
| Melting Point | 55-59 °C[4][7] | Expected to be lower due to disruption of crystal packing |
| Boiling Point | 118-120 °C at 10 mmHg[4][7] | Expected to be significantly higher due to increased mass |
| Solubility | Soluble in water and common organic solvents (ethanol, methanol)[5] | Reduced water solubility, enhanced solubility in nonpolar solvents |
| pKa | 14.94 (predicted)[7] | Minor change expected |
| LogP (XLogP3) | -0.1[3][6] | Expected to be significantly higher (more lipophilic) |
Expertise & Experience: The addition of the nonpolar propyl group will increase the molecule's lipophilicity (LogP), leading to reduced aqueous solubility. This is a critical consideration in drug development, as it can impact bioavailability and formulation. The increase in molecular weight will predictably lead to a higher boiling point. The impact on the melting point is less straightforward; while the increased mass would suggest a higher melting point, the introduction of a flexible alkyl chain can disrupt the crystal lattice, potentially leading to a lower melting point.
Synthesis and Purification
Established Synthesis of 4-Piperidinemethanol
A common and efficient method for the synthesis of 4-piperidinemethanol is the reduction of ethyl 4-piperidinecarboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).[8]
Experimental Protocol: Synthesis of 4-Piperidinemethanol
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Reaction Setup: A suspension of lithium aluminum hydride (2.2 equivalents) in anhydrous tetrahydrofuran is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
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Addition of Ester: A solution of ethyl 4-piperidinecarboxylate (1 equivalent) in anhydrous tetrahydrofuran is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
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Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.
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Quenching: The reaction is carefully quenched by cooling the mixture to 0 °C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
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Workup: The resulting precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield 4-piperidinemethanol.[8]
Causality Behind Experimental Choices: The use of a powerful reducing agent like LiAlH₄ is necessary for the complete reduction of the ester to the primary alcohol. The reaction is conducted in an anhydrous solvent and under an inert atmosphere because LiAlH₄ reacts violently with water. The specific quenching procedure (Fieser workup) is designed to safely neutralize the excess LiAlH₄ and produce a granular precipitate that is easily filtered.
Synthesis Workflow for 4-Piperidinemethanol
Caption: Synthesis of 4-Piperidinemethanol via ester reduction.
Proposed Synthesis of (4-Propyl-4-piperidinyl)methanol
The synthesis of (4-Propyl-4-piperidinyl)methanol would require the introduction of the propyl group at the 4-position. A plausible synthetic route would involve the use of a suitable 4-substituted piperidine precursor. One potential approach would be to start with N-Boc-4-piperidone.
Proposed Synthetic Pathway:
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Grignard Reaction: N-Boc-4-piperidone can be reacted with propylmagnesium bromide (a Grignard reagent) to form the tertiary alcohol, N-Boc-4-propyl-4-hydroxypiperidine.
-
Deprotection: The Boc protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an appropriate solvent) to yield 4-propyl-4-hydroxypiperidine.
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Reduction of a Carboxylic Acid Derivative: An alternative route could involve the synthesis of a 4-propyl-4-piperidinecarboxylic acid derivative, which could then be reduced to the desired alcohol.
Trustworthiness: Each step in this proposed synthesis is a well-established and reliable transformation in organic chemistry. The Grignard reaction is a classic method for forming carbon-carbon bonds and creating tertiary alcohols. The removal of a Boc group is a standard procedure in peptide synthesis and the synthesis of nitrogen-containing heterocycles.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. The following table summarizes the expected spectroscopic characteristics for (4-Propyl-4-piperidinyl)methanol, based on known data for 4-piperidinemethanol and related structures.
| Spectroscopy | 4-Piperidinemethanol | Predicted Data for (4-Propyl-4-piperidinyl)methanol |
| ¹H NMR | Signals corresponding to the piperidine ring protons and the hydroxymethyl group protons. | Additional signals in the aliphatic region corresponding to the propyl group (a triplet for the methyl group, a multiplet for the methylene group adjacent to the methyl, and a multiplet for the methylene group attached to the piperidine ring). |
| ¹³C NMR | Signals for the carbons of the piperidine ring and the hydroxymethyl carbon. | Additional signals for the three carbons of the propyl group. |
| IR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), and C-O stretch (~1050 cm⁻¹).[9] | Similar characteristic peaks, with additional C-H stretching and bending vibrations from the propyl group. |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | Molecular ion peak corresponding to a molecular weight of 157.26. |
Reactivity and Applications
Reactivity
The reactivity of (4-Propyl-4-piperidinyl)methanol is dictated by its three main functional components: the secondary amine, the primary alcohol, and the piperidine ring.
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Secondary Amine: The nitrogen atom is nucleophilic and basic. It can be acylated, alkylated, and can participate in various coupling reactions. The presence of the 4-propyl group is unlikely to significantly affect the electronic properties of the nitrogen but may introduce some steric hindrance for reactions involving very bulky reagents.
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Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution, or esterified.
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Piperidine Ring: The piperidine ring is generally stable but can undergo ring-opening reactions under harsh conditions. The chair conformation of the ring will influence the stereochemical outcome of reactions.
Logical Relationship of Functional Group Reactivity
Caption: Reactivity of (4-Propyl-4-piperidinyl)methanol's functional groups.
Potential Applications
Given the prevalence of the 4-substituted piperidine motif in pharmaceuticals, (4-Propyl-4-piperidinyl)methanol is a promising building block for drug discovery.[5][10]
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Medicinal Chemistry: The introduction of a propyl group increases lipophilicity, which can be advantageous for compounds targeting the central nervous system, as it may enhance blood-brain barrier penetration. This makes it a potentially valuable intermediate for the synthesis of novel analgesics, antipsychotics, or other CNS-active agents.[5]
-
Materials Science: The bifunctional nature of the molecule (amine and alcohol) allows it to be used as a monomer in polymerization reactions to create novel polymers with specific properties. It can also be used to functionalize surfaces.
-
Agrochemicals: The piperidine scaffold is also found in some agrochemicals, and this compound could serve as a starting material for the synthesis of new pesticides or herbicides.[5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for (4-Propyl-4-piperidinyl)methanol is not available, the safety precautions for 4-piperidinemethanol should be strictly followed as a minimum standard. 4-Piperidinemethanol is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[4]
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a dark place, under an inert atmosphere, at room temperature.[7]
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First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove the person to fresh air and keep comfortable for breathing. In all cases of significant exposure, seek immediate medical attention.
Conclusion
(4-Propyl-4-piperidinyl)methanol represents a novel chemical entity with significant potential as a building block in pharmaceutical and materials science research. While direct experimental data for this compound is scarce, a comprehensive analysis of its parent compound, 4-piperidinemethanol, provides a strong predictive foundation for its chemical properties and reactivity. The introduction of the 4-propyl group is expected to increase its lipophilicity and steric bulk, which are key modulators of biological activity and material properties. The synthetic pathways and safety protocols outlined in this guide offer a solid starting point for researchers interested in exploring the potential of this and other novel 4-substituted piperidine derivatives.
References
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Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. Available at: [Link]
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